molecular formula C19H23N7O8 B7977851 (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate

Cat. No.: B7977851
M. Wt: 477.4 g/mol
InChI Key: ODYNNYOEHBJUQP-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with PubChem (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate is known as folic acid dihydrate. It is a B-complex vitamin, specifically Vitamin B9, which is essential for the body to produce red blood cells. Folic acid dihydrate is used in various applications, including gene therapy, due to its ability to form non-covalent complexes with polyethylenimine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Folic acid dihydrate can be synthesized through a multi-step process involving the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine. The reaction typically requires acidic conditions and a suitable solvent such as water or ethanol. The final product is then crystallized to obtain folic acid dihydrate .

Industrial Production Methods

Industrial production of folic acid dihydrate involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Folic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Folic acid dihydrate has numerous scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Essential for DNA synthesis and repair, making it crucial for cell division and growth.

    Medicine: Used in the treatment of folic acid deficiency, anemia, and as a supplement during pregnancy to prevent neural tube defects.

    Industry: Used in the fortification of food products and as a dietary supplement.

Mechanism of Action

Folic acid dihydrate exerts its effects by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It acts as a coenzyme in the transfer of one-carbon units in various metabolic reactions. The molecular targets include enzymes such as dihydrofolate reductase, which is involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of purines and thymidylate .

Comparison with Similar Compounds

Similar Compounds

  • Dihydrofolic acid
  • Tetrahydrofolic acid
  • Methotrexate (a folic acid antagonist used in chemotherapy)

Uniqueness

Folic acid dihydrate is unique due to its stability and solubility in water, making it suitable for various pharmaceutical and industrial applications. Unlike its reduced forms (dihydrofolic acid and tetrahydrofolic acid), folic acid is more stable and easier to handle in industrial processes .

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYNNYOEHBJUQP-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.